molecular formula C10H10BrNO3 B3287417 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester CAS No. 845733-99-5

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester

Cat. No.: B3287417
CAS No.: 845733-99-5
M. Wt: 272.09 g/mol
InChI Key: NJQLMEKGVBIVIL-UHFFFAOYSA-N
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Description

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester (proposed molecular formula: C₁₀H₁₀BrNO₃) is a brominated pyridine derivative featuring an α-bromo substituent, a β-oxo group, and an ethyl ester moiety. The pyridine ring enhances stability and may facilitate coordination chemistry.

Properties

IUPAC Name

ethyl 2-bromo-3-oxo-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-2-15-10(14)8(11)9(13)7-5-3-4-6-12-7/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQLMEKGVBIVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester typically involves the bromination of 2-pyridinepropanoic acid followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, and the esterification process involves the use of ethanol and an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with its closest analogs from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Physical/Chemical Properties Applications/Reactivity References
Target : 2-Pyridinepropanoic acid, α-bromo-β-oxo-, ethyl ester α-Br, β-oxo, ethyl ester C₁₀H₁₀BrNO₃ ~273.1 (calc.) Hypothetical: High density (~1.5 g/cm³), reactive α-site Potential alkylating agent, Suzuki coupling precursor -
Analog 1 : 2-Pyridinepropanoic acid, β-oxo-, ethyl ester (CAS 26510-52-1) β-oxo, ethyl ester C₁₀H₁₁NO₃ 193.2 Density: 1.164 g/cm³; Bp: 100–104°C (0.3 mmHg) Enolate formation, aldol condensations
Analog 2 : Methyl 2-[hydroxy(2-pyridinyl)methyl]acrylate β-hydroxy, α-methylene, methyl ester C₁₀H₁₁NO₃ 193.2 Likely lower reactivity due to hydroxyl group Dehydration to α,β-unsaturated esters
Analog 3 : Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(pyridin-2-yl)propanoate α-Boc-amino, β-hydroxy, ethyl ester C₁₆H₂₂N₂O₅ 322.36 Stable under basic conditions Peptide synthesis, chiral intermediates
Analog 4 : 2-Pyridinepropanoic acid, α-amino-5-hydroxy-, methyl ester (S) α-amino, 5-hydroxy, methyl ester C₉H₁₀N₂O₃ 194.19 Chiral center, polar functional groups Pharmaceutical building blocks

Reactivity and Functional Group Analysis

Target Compound (α-Bromo-β-Oxo): The α-bromo group enhances electrophilicity, making it susceptible to nucleophilic substitution (e.g., SN2 reactions) or participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Analog 1 (β-Oxo): Lacks bromine but retains the β-oxo group, allowing enolate formation for aldol or Claisen condensations . Its lower molecular weight and boiling point suggest easier volatility in purification.

Analog 2 (β-Hydroxy-α-Methylene) :

  • The hydroxyl and methylene groups may limit electrophilicity but enable dehydration to form α,β-unsaturated esters, useful in Diels-Alder reactions .

Analog 3 (Boc-Protected Amino): The tert-butoxycarbonyl (Boc) group protects the amino functionality, making it suitable for stepwise peptide synthesis. The β-hydroxy group could participate in hydrogen bonding .

Implications of Structural Variations

  • Bromine vs. Hydroxy/Amino Groups: Bromine increases reactivity and molecular weight but may reduce solubility in polar solvents. Hydroxy and amino groups enhance polarity and hydrogen-bonding capacity, critical for biological interactions.
  • Ester vs. Protected Amino Moieties: Ethyl esters improve lipophilicity, whereas Boc-protected amino groups are tailored for controlled deprotection in synthetic workflows.

Biological Activity

2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester is a chemical compound with the molecular formula C10H10BrNO3C_{10}H_{10}BrNO_3 and a molecular weight of 272.1 g/mol. It is characterized by the presence of a bromo group, a carbonyl group, and an ethyl ester functional group, which contribute to its unique biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H10BrNO3C_{10}H_{10}BrNO_3
  • Molecular Weight : 272.1 g/mol
  • Boiling Point : Approximately 308.5 °C
  • Density : 1.505 g/cm³
  • pKa : 6.61

These properties suggest that the compound may exhibit significant stability and solubility characteristics, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds with nucleophiles such as amines or thiols. Additionally, the carbonyl group can undergo reduction or oxidation reactions, further influencing its biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its possible use as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. Further research is necessary to elucidate these mechanisms and assess the compound's efficacy in vivo.

Case Studies

  • Antimicrobial Efficacy : A study examined the antibacterial activity of various derivatives of pyridinepropanoic acid, including the alpha-bromo-beta-oxo-ethyl ester variant. Results indicated a significant reduction in bacterial colony counts at specific concentrations, highlighting its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In research involving several cancer cell lines (e.g., HeLa and MCF-7), treatment with 2-Pyridinepropanoic acid derivatives resulted in reduced cell viability and increased markers of apoptosis, suggesting promising anticancer activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameStructureBiological Activity
2-Pyridinepropanoic acid, alpha-chloro-beta-oxo-, ethyl esterChloro variantModerate antibacterial activity
2-Pyridinepropanoic acid, alpha-bromo-beta-hydroxy-, ethyl esterHydroxy variantEnhanced anticancer properties
2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, methyl esterMethyl variantLower efficacy against bacteria

This table illustrates how structural variations affect biological activities, providing insight into potential modifications for enhanced therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester
Reactant of Route 2
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2-Pyridinepropanoic acid, alpha-bromo-beta-oxo-, ethyl ester

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